1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine

Lipophilicity clogP Blood-Brain Barrier

1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic 4-aminopiperidine derivative bearing a 4-amino-3-isopropoxyphenyl substituent at the piperidine N-1 position and an N,N-dimethylamine at C-4. With a molecular formula of C₁₆H₂₇N₃O and a molecular weight of 277.40 g/mol, it belongs to a class of compounds that has been extensively studied as monoamine reuptake inhibitors, particularly within Eli Lilly's 4-aminopiperidine patent family targeting serotonin, norepinephrine, and dopamine transporters.

Molecular Formula C16H27N3O
Molecular Weight 277.40 g/mol
Cat. No. B13709926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine
Molecular FormulaC16H27N3O
Molecular Weight277.40 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N
InChIInChI=1S/C16H27N3O/c1-12(2)20-16-11-14(5-6-15(16)17)19-9-7-13(8-10-19)18(3)4/h5-6,11-13H,7-10,17H2,1-4H3
InChIKeyLSWJZMTVLWSKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine (CAS 1557100-24-9): Compound Identity and R&D Positioning


1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic 4-aminopiperidine derivative bearing a 4-amino-3-isopropoxyphenyl substituent at the piperidine N-1 position and an N,N-dimethylamine at C-4 . With a molecular formula of C₁₆H₂₇N₃O and a molecular weight of 277.40 g/mol, it belongs to a class of compounds that has been extensively studied as monoamine reuptake inhibitors, particularly within Eli Lilly's 4-aminopiperidine patent family targeting serotonin, norepinephrine, and dopamine transporters [1]. The compound is primarily distributed as a research chemical by suppliers such as CymitQuimica, Leyan, and Chemenu, typically at ≥95% purity .

SAR Probe Fit Alkoxy substituent exploration for monoamine transporter selectivity studies
CNS Penetration Studies Lipophilicity-driven blood-brain barrier permeability research
4-Aminopiperidine Pharmacophore Class-consistent scaffold for ligand optimization and target engagement studies

Why 1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine Cannot Be Replaced by Its Methoxy or Ethoxy Analogs Without Risk


Within the 4-amino-3-alkoxyphenyl-N,N-dimethylpiperidin-4-amine series, the alkoxy substituent at the 3-position of the phenyl ring directly governs critical molecular properties including lipophilicity (logP), steric bulk, and metabolic stability . The isopropoxy group introduces a branched, secondary alkyl moiety that is both more lipophilic and more sterically demanding than the linear methoxy or ethoxy groups found in common analogs (CAS 1089279-91-3 and CAS 1124330-05-7, respectively). These differences are not cosmetic; in 4-aminopiperidine-based monoamine transporter inhibitors, subtle changes in logP and steric parameters have been shown to cause order-of-magnitude shifts in transporter binding affinity and selectivity [1]. Consequently, treating the methoxy, ethoxy, and isopropoxy variants as interchangeable procurement items disregards the structure-activity relationships that define this chemical class.

Isopropoxy (Target)
Methoxy / Ethoxy Analogs
Lipophilicity (clogP)
Higher clogP, may shift CNS exposure and permeability profile
Lower clogP, different permeability context
Steric Bulk (MR)
Increased steric demand, may alter transporter binding selectivity
Smaller substituents, distinct binding complementarity
Supply Chain
Broader supplier base, reduced single-source dependency
Narrower availability (especially ethoxy), potential procurement delay

1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine: Quantified Differentiation Evidence for Procurement Decisions


Isopropoxy vs. Methoxy: Calculated Lipophilicity (clogP) Advantage

The isopropoxy variant exhibits a calculated logP approximately 0.5–0.7 units higher than its methoxy analog, based on fragment-based prediction (ACD/Labs or similar) . Higher lipophilicity within this chemical series has been associated with improved passive membrane permeability and enhanced blood-brain barrier penetration, a critical parameter for CNS-targeted monoamine reuptake inhibitors [1].

Lipophilicity (clogP)
Class-level inference
ΔclogP ≈ +0.5 to +0.7 vs. methoxy analog
May influence membrane permeability and CNS exposure assessment
In silico estimate; no experimental logP data for target compound
Lipophilicity clogP Blood-Brain Barrier Drug Design

Steric Bulk Differentiation: Molar Refractivity and Target Binding Implications

The isopropoxy group introduces greater steric bulk than methoxy or ethoxy, as reflected by higher calculated molar refractivity (MR) values . In 4-aminopiperidine dopamine D4 receptor ligands, the shift from ethoxy to isopropoxy (U-99363E vs. U-101958) resulted in a measurable change in receptor binding profile, demonstrating that alkoxy steric effects modulate affinity at clinically relevant targets [1].

Molar Refractivity (MR)
Class-level inference
ΔMR ≈ +5 to +9 cm³/mol vs. methoxy
Steric shift may alter transporter selectivity profile
In silico; direct binding data not available for target
Steric effects Molar refractivity Receptor binding SAR

Synthetic Accessibility and Commercial Availability Advantage

The target compound is offered by multiple suppliers (CymitQuimica, Leyan, Chemenu, Jskchem) with purities of 95%–98% and catalog availability, indicating a more mature supply chain compared to the ethoxy analog, which appears in fewer catalogs . The isopropoxy variant also benefits from established synthetic routes extrapolated from the methoxy analog, where Ullmann coupling of 3-isopropoxy-4-nitrophenol with 1-chloro-N,N-dimethylpiperidin-4-amine provides a scalable pathway .

Commercial Availability
Supporting evidence
≥4 suppliers (isopropoxy) vs ≤2 (ethoxy)
Broader supplier base reduces procurement risk
Supplier catalog survey, 2026; purity 95–98%
Chemical procurement Synthetic accessibility Lead time Supply chain

Class-Level Evidence: 4-Aminopiperidine Scaffold as Monoamine Transporter Inhibitor

The 4-aminopiperidine scaffold, as disclosed in US Patent 7,521,462, has demonstrated potent inhibition of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, with specific examples showing Ki values in the nanomolar range [1]. Although no published Ki data exists for the isopropoxy target compound itself, the structural analog 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine has been flagged in bioassay databases for serotonin 5-HT receptor antagonistic activity , supporting the plausibility that the isopropoxy variant engages related monoamine targets.

Class-Level Activity
Class-level inference
No direct Ki data; patent examples show SERT/NET/DAT inhibition
Supports class-consistent pharmacophore engagement
Target compound not directly assayed; structural analog flag active
Monoamine reuptake Serotonin Dopamine Norepinephrine CNS

1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine: Evidence-Grounded Application Scenarios for Scientific Procurement


Scaffold Optimization in CNS Monoamine Transporter Programs

Research groups working on dual or triple monoamine reuptake inhibitors (serotonin, norepinephrine, dopamine) can use this compound as a lipophilic, sterically differentiated analog to probe the impact of the 3-alkoxy substituent on transporter selectivity. The class-level evidence from US 7,521,462 [1] demonstrates that 4-aminopiperidines can achieve sub-100 nM transporter binding, and the calculated ΔclogP of +0.5–0.7 relative to the methoxy analog makes this compound a rational choice for SAR studies aimed at improving CNS penetration.

Blood-Brain Barrier Permeability SAR Studies

The isopropoxy group provides a measurable increase in lipophilicity compared to methoxy and ethoxy analogs. This property is directly relevant to parallel artificial membrane permeability assays (PAMPA) or in vivo brain-to-plasma ratio studies. The compound can serve as a tool to test the hypothesis that higher logP within this series correlates with improved brain exposure [1], a key milestone in CNS drug discovery pipelines.

Chemical Probe Synthesis for Dopamine D4 Receptor Studies

Prior work on substituted 4-aminopiperidines (e.g., U-101958) has established that the isopropoxy substitution pattern can confer high affinity and selectivity for the dopamine D4 receptor [1]. Although the target compound bears a different aryl substitution motif, its 4-amino-3-isopropoxyphenyl group shares key pharmacophoric elements. Medicinal chemistry teams investigating D4 receptor ligands can procure this compound as a structurally related fragment for lead diversification.

Application
Selection Property
Validation Focus
Monoamine transporter SAR studies
3-Alkoxy substituent logP & steric differentiation
Transporter selectivity profile validation
BBB permeability SAR studies
Lipophilicity increase vs. methoxy/ethoxy analogs
In vitro permeability or brain exposure assay
Dopamine D4 receptor ligand diversification
4-Amino-3-isopropoxyphenyl pharmacophore scaffold
Receptor binding affinity screening
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